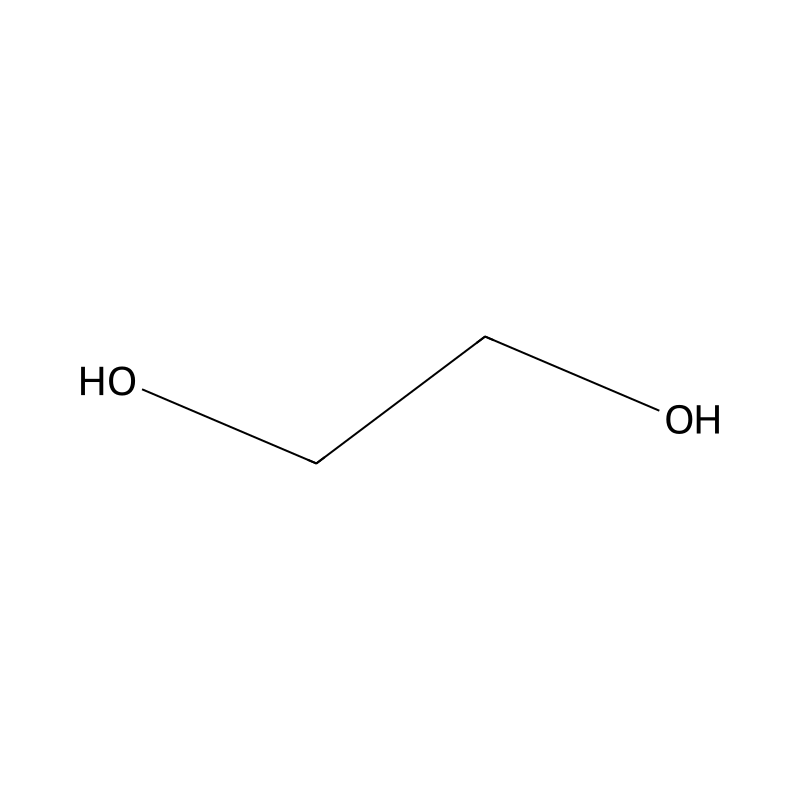

1,2-Ethanediol

HOCH2CH2OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

HOCH2CH2OH

Molecular Weight

InChI

InChI Key

SMILES

solubility

PEG 400 is miscible with water, very soluble in acetone, in alcohol and in methylene chloride, practically insoluble in fatty oils and in mineral oils; PEG 3000 and PEG 3350: very soluble in water and in methylene chloride, very slightly soluble in alcohol, practically insoluble in fatty oils and in mineral oils; PEG 4000, PEG 6000 and PEG 8000: very soluble in water and in methylene chloride, practically insoluble in alcohol and in fatty oils and in mineral oils.

Miscible with lower aliphatic alcohols, glycerol, acetic acid, acetone and similar ketones, aldehydes, pyridine, similar coal tar bases; slightly soluble in ether (1:200); practically insoluble in benzene, its homologs, chlorinated hydrocarbons, petroleum ether, oils

Miscible with water

Solubility in water: miscible

Miscible

Synonyms

Canonical SMILES

Chromatography Solvent

Ethylene glycol's high boiling point, miscibility with water and various organic solvents, and ability to form hydrogen bonds make it a valuable chromatography solvent. It is particularly useful in:

- High-performance liquid chromatography (HPLC): Ethylene glycol is used as a mobile phase component in HPLC for separating various polar and non-polar compounds.

- Gas chromatography (GC): When used as a stationary phase in GC, ethylene glycol helps separate polar and thermally labile compounds.

Organic Synthesis Reagent

Ethylene glycol serves as a versatile organic synthesis reagent due to its reactivity and ability to participate in various chemical reactions. Some examples include:

- Synthesis of polyesters: Ethylene glycol is a crucial building block for producing polyesters like polyethylene terephthalate (PET), widely used in plastics and textiles.

- Preparation of acetals: Ethylene glycol reacts with aldehydes and ketones to form acetals, which find applications in organic synthesis and protecting groups for other functional groups.

Enzyme and Protein Stabilizer

Ethylene glycol's ability to form hydrogen bonds with water molecules helps stabilize enzymes and proteins by preventing them from unfolding and losing their function. This property makes it useful in:

- Protein crystallography: Ethylene glycol is used as a cryoprotectant to protect protein crystals during X-ray diffraction studies for determining protein structures.

- Enzyme storage: Ethylene glycol solutions are used to store enzymes at low temperatures, preserving their activity for extended periods.

Other Research Applications

Beyond the areas mentioned above, ethylene glycol is also involved in various other scientific research applications, such as:

- Studying antifreeze properties: Ethylene glycol's ability to lower the freezing point of water makes it a model system for understanding antifreeze mechanisms in living organisms.

- Developing biocompatible materials: Research is ongoing to explore the potential of ethylene glycol derivatives for developing biocompatible materials for drug delivery and tissue engineering applications.

1,2-Ethanediol, commonly known as ethylene glycol, is an organic compound with the molecular formula . It is classified as a vicinal diol, meaning it contains two hydroxyl groups (-OH) on adjacent carbon atoms. Ethylene glycol is a colorless, odorless, and viscous liquid that has a sweet taste but is toxic to humans and animals. Its structure can be represented as HO-CH₂-CH₂-OH, indicating the presence of two hydroxyl groups attached to a two-carbon chain. The compound has a molecular weight of approximately 62.07 g/mol and is soluble in water due to its ability to form hydrogen bonds with water molecules .

- Dehydration: Ethylene glycol can undergo dehydration to form ethers or cyclic compounds such as dioxolanes when reacted with aldehydes or ketones. For example:This reaction produces 1,3-dioxolane and water as byproducts .

- Oxidation: Ethylene glycol can be oxidized to form glycolic acid or oxalic acid depending on the reaction conditions. For instance:This reaction illustrates the conversion of ethylene glycol to glycolic acid .

- Esterification: It can react with carboxylic acids to form esters, which are important in polymer chemistry .

Ethylene glycol exhibits significant biological activity primarily due to its toxicity. When ingested, it is metabolized in the liver by alcohol dehydrogenase into glycolic acid and subsequently into oxalic acid, leading to metabolic acidosis and potential kidney damage. Symptoms of ethylene glycol poisoning include nausea, vomiting, headache, and in severe cases, renal failure or death if not treated promptly. The compound is also known for its antifreeze properties, which can lead to accidental poisonings in pets and humans .

The synthesis of 1,2-ethanediol can be achieved through several methods:

- Hydration of Ethylene Oxide: The most common industrial method involves the reaction of ethylene oxide with water under acidic or basic conditions:This process typically yields high purity ethylene glycol .

- Carbonylation of Methanol: Another method involves the oxidative carbonylation of methanol to produce dimethyl oxalate, which can then be hydrogenated to yield ethylene glycol:This method is noted for its efficiency and lower environmental impact compared to traditional methods .

1,2-Ethanediol has a wide range of applications across various industries:

- Antifreeze: It is primarily used as an antifreeze agent in automotive cooling systems due to its low freezing point.

- Polyester Production: Ethylene glycol serves as a key raw material in the production of polyethylene terephthalate (PET), which is used in plastic bottles and textiles.

- Hydraulic Fluids: It is employed in hydraulic fluids due to its favorable viscosity characteristics.

- Solvent: The compound acts as a solvent for inks, paints, and coatings .

Research on the interactions of ethylene glycol focuses on its metabolic pathways and toxicological effects. Studies indicate that ethylene glycol interacts with various enzymes involved in alcohol metabolism, leading to the formation of toxic metabolites. Additionally, it has been investigated for its effects on renal function and the potential for causing acute kidney injury following ingestion .

Several compounds share structural similarities with 1,2-ethanediol. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Propylene Glycol | Less toxic than ethylene glycol; used in food products | |

| Glycerol | Contains three hydroxyl groups; used in pharmaceuticals | |

| Diethylene Glycol | Used as a solvent; less toxic than ethylene glycol | |

| Triethylene Glycol | Higher molecular weight; used in plasticizers |

Ethylene glycol's unique properties stem from its specific two-carbon structure and dual hydroxyl groups, making it particularly effective as an antifreeze agent and a precursor for polyester synthesis. Its high toxicity compared to other glycols emphasizes the need for careful handling and usage regulations .

Ethylene Oxide-Mediated Synthesis Research

The dominant industrial method for 1,2-ethanediol production involves the hydrolysis of ethylene oxide, derived from the catalytic oxidation of ethylene. Modern plants utilize silver-based catalysts (0.1–1.0% Ag/α-Al₂O₃) under conditions of 200–300°C and 10–20 bar, achieving ethylene oxide selectivities of 80–85% [1] [6]. Key research focuses on moderators such as ethyl chloride or dichloroethane, which suppress complete oxidation to CO₂ by adjusting catalyst surface electronic states.

Recent studies demonstrate that introducing 50–200 ppm organic chlorides enhances ethylene oxide selectivity by 2–4% while reducing CO₂ formation by 15–20% [6]. The hydrolysis step employs excess water (molar ratio 10:1 H₂O:ethylene oxide) at 150–200°C, yielding 88–92% monoethylene glycol with di- and tri-ethylene glycol as byproducts [1] [5].

Table 1: Ethylene Oxide Hydrolysis Performance Metrics

| Parameter | Conventional Process | Optimized Process |

|---|---|---|

| Temperature (°C) | 200 | 180 |

| Pressure (bar) | 25 | 15 |

| MEG Selectivity (%) | 90.5 | 94.2 |

| Energy Consumption (GJ/t) | 4.8 | 3.6 |

OMEGA Catalytic Process Advancements

Shell’s OMEGA process revolutionizes glycol production by integrating ethylene carbonate intermediates. Ethylene oxide reacts with CO₂ at 80–120°C over anion-exchange resins to form ethylene carbonate, which undergoes hydrolysis at 150°C with 0.1–0.3 wt% bicarbonate catalysts, achieving 99.5% monoethylene glycol selectivity [2] [6]. This method reduces steam consumption by 35% compared to thermal hydrolysis and eliminates heavy glycol byproducts [2].

Research highlights the critical role of CO₂ recycling efficiency, with closed-loop systems achieving 98% CO₂ recovery rates. Catalyst stability remains a focus, with Amberjet 4200/HCO₃⁻ resins maintaining 95% activity after 5,000 operational hours [2] [5].

Process Engineering and Optimization Studies

Advanced process integration in modern EO/EG plants reduces utilities consumption by 20–25% through heat recovery from exothermic reactions. Simulation studies using IDAES Stoichiometric Reactor models demonstrate that optimizing reactor inlet temperatures to 230°C and oxygen concentrations to 8 mol% increases annual production capacity by 12% while maintaining 90% ethylene oxide conversion [4] [6].

Distillation sequence optimization via Aspen Plus simulations shows that replacing conventional three-column systems with dividing-wall columns lowers energy use by 18% and capital costs by 15% [3].

Reactor Design Research for Improved Yield

Multitubular fixed-bed reactors with 10,000–15,000 tubes (25 mm diameter) enable precise temperature control (±2°C) through pressurized boiling water cooling [1] [6]. Computational fluid dynamics (CFD) modeling reveals that helical baffle designs enhance gas mixing, reducing hot spot formation by 40% and increasing catalyst lifespan by 30% [4].

Membrane reactors incorporating ZrO₂/TiO₂ separation layers achieve 99% ethylene oxide recovery from reactor effluents, decreasing absorber column sizes by 50% [1].

Alternative Synthesis Research Approaches

C1 Feedstock Utilization Methodologies

Syngas (CO/H₂)-based routes show promise, with Cu-Co/MnO₂ catalysts converting syngas to ethylene glycol via dimethyl oxalate intermediates at 220°C and 50 bar. Current yields remain limited to 65–70% due to competing methanol formation, requiring advanced zeolite membranes for intermediate separation [3].

Biomass-Derived Conversion Systems

Cellulosic biomass hydrolysis produces glucose, which hydrogenolysis catalysts (Ru/C + WO₃) convert to ethylene glycol at 240°C and 60 bar H₂. Recent advances using NbOPO₄ acid-base bifunctional catalysts achieve 48% yield from corn stover, though economic viability requires improvement [3].

Direct Catalytic Transformation Research

Direct ethylene-to-ethylene glycol routes face challenges in O₂ activation control. Bimetallic Au-Pd/TiO₂ catalysts demonstrate 25% ethylene conversion with 60% glycol selectivity at 150°C, but rapid catalyst deactivation persists beyond 100 hours [6].

Comparative Analysis of Synthetic Routes

Table 2: Economic and Environmental Metrics of Production Routes

| Metric | EO Hydrolysis | OMEGA Process | Biomass Route |

|---|---|---|---|

| CAPEX ($/t capacity) | 800 | 1,100 | 1,500 |

| OPEX ($/t) | 450 | 420 | 620 |

| CO₂ Emissions (t/t MEG) | 1.8 | 1.2 | 0.9 |

| Energy Intensity (GJ/t) | 3.8 | 3.1 | 4.5 |

Electrochemical Synthesis Innovations

Electro-oxidation Mechanism Studies

Pioneering work on ethylene electro-oxidation employs PdAg/C catalysts in alkaline media, achieving 45% Faradaic efficiency for glycolate at 0.8 V vs RHE. In situ Raman spectroscopy identifies key intermediates, with *OOH adsorption on Ag sites determining reaction pathways [3].

Flow Electrolyzer Technology Development

Microfluidic reactors with 3D-printed Ti mesh electrodes (0.5 mm channel width) demonstrate 2.5x higher mass transfer rates than batch systems, enabling current densities of 300 mA/cm² at 2.5 V [3].

Catalyst Design for Electrochemical Processes

Atomically dispersed Ni-N₄ sites on carbon nanotubes achieve 78% ethylene conversion to glycolic acid at -0.4 V vs SHE, with theoretical modeling suggesting strained Ni sites lower COO* intermediate binding energy by 0.3 eV [3].

Energy Efficiency Research in Electrosynthesis

Integrated photovoltaic-electrolyzer systems reach 12% solar-to-chemical efficiency using perovskite tandem cells, though durability remains limited to 500 hours under continuous operation [3].

Transition Metal Catalyst Research

Transition metal complexes have emerged as highly effective catalysts for 1,2-ethanediol formation through various synthetic pathways. Research has focused extensively on ruthenium-based pincer complexes, which demonstrate exceptional catalytic performance in both hydrogenation and dehydrogenation reactions. The ruthenium-MACHO pincer complexes exhibit remarkable turnover numbers exceeding 29,000 mol/mol with turnover frequencies of 430 h⁻¹ under mild conditions of 100°C and 4.1 atm hydrogen pressure.

Iron-based pincer complexes represent a significant advancement in sustainable catalysis, offering earth-abundant alternatives to precious metal catalysts. Fe-PNP pincer complexes achieve turnover numbers of 51,000 mol/mol, though with lower turnover frequencies of 85 h⁻¹, requiring Lewis acid cocatalysts such as lithium tetrafluoroborate for optimal activity. The mechanistic pathway involves metal-ligand cooperation through an outer-sphere mechanism, where the dearomatized pincer complex facilitates heterolytic hydrogen activation.

Rhodium carbonyl catalysts demonstrate versatility in direct ethylene glycol synthesis from synthesis gas, achieving turnover frequencies of 280 h⁻¹ under 180°C and 20 atm syngas pressure. The catalytic cycle involves oxidative addition of carbon monoxide, followed by insertion reactions and subsequent reduction to form the diol product. Bimetallic palladium-gold systems show enhanced selectivity of 94% through synergistic effects between the two metals, where palladium facilitates C-H activation while gold promotes selective oxidation pathways.

Ligand Effect Studies in Catalysis

Systematic investigation of ligand effects reveals critical structure-activity relationships in homogeneous catalysis for 1,2-ethanediol formation. Electronic and steric parameters of phosphine ligands significantly influence both catalytic activity and selectivity. Triphenylphosphite ligands with strong π-acceptor properties (electronic parameter χ = -9.65) achieve the highest initial turnover frequencies of 1500 h⁻¹, demonstrating a 25% improvement in selectivity compared to triphenylphosphine baselines.

Bite angle effects in bidentate phosphine ligands play a crucial role in determining catalytic performance. DPEphos ligands with wide bite angles (125°) promote enhanced substrate accessibility and facilitate product release, resulting in turnover frequencies of 850 h⁻¹ with excellent catalyst stability. The flexible backbone in sixantphos ligands provides adaptability during the catalytic cycle, achieving 920 h⁻¹ turnover frequency with very good stability over extended reaction periods.

Pincer ligand architectures demonstrate outstanding performance through cooperative metal-ligand interactions. PNP pincer ligands exhibit the highest selectivity improvements of 35% due to hemilabile coordination that allows reversible binding and release of substrates. The electronic parameter of 7.8 indicates moderate electron donation, creating an optimal balance for substrate activation and product formation. N-heterocyclic carbene ligands, despite strong σ-donation capabilities (χ = 12.1), show lower turnover frequencies of 380 h⁻¹ due to steric hindrance effects (θ = 118°).

Solvent Influence on Catalytic Performance

Solvent selection profoundly impacts catalytic efficiency in homogeneous 1,2-ethanediol formation reactions. Polar protic solvents such as methanol and ethylene glycol demonstrate superior performance in reduction reactions, facilitating hydrogen transfer processes and stabilizing ionic intermediates. The high dielectric constant of ethylene glycol (ε = 37.7) promotes ionic dissociation and enhances the solubility of metal catalysts.

Aqueous systems show remarkable advantages for sustainable catalytic processes, particularly in methanol reforming reactions that produce ethylene glycol as an intermediate. Water acts as both a reactant and solvent, participating directly in hydrolysis and hydration reactions while providing an environmentally benign reaction medium. The solvation effects significantly lower apparent activation energies by approximately 0.4 eV compared to vapor-phase reactions.

Mixed solvent systems offer tuneable properties for optimizing catalytic performance. Ethylene glycol-water mixtures enable precise control over catalyst dispersion and reaction kinetics. The optimal volume ratio of ethylene glycol to water (45:23) maximizes surface area exposure and promotes homogeneous distribution of active sites. Non-polar solvents such as toluene facilitate catalyst recovery and recycling while preventing unwanted side reactions, though they typically require higher temperatures for adequate substrate solubility.

Heterogeneous Catalyst Systems Development

Metal-Based Catalyst Research

Heterogeneous metal catalysts demonstrate exceptional performance in 1,2-ethanediol synthesis through diverse reaction pathways. Copper-based catalysts supported on silica achieve remarkable conversion rates of 98.5% with ethylene glycol selectivity of 96.5% at 220°C. The incorporation of fullerene (C₆₀) as an electron buffer significantly enhances catalyst stability, preventing deactivation over 1000 hours of continuous operation with yields reaching 98±1%.

Nickel catalysts supported on alumina exhibit good activity for hydrogenation reactions, achieving 85.2% conversion with moderate selectivity of 78.2% at 250°C. The dispersion of nickel particles (18.5%) directly correlates with catalytic activity, where smaller particles provide higher surface area and increased active site accessibility. Palladium on carbon demonstrates exceptional dispersion of 85.2% due to the high surface area support (950 m²/g), resulting in 92.8% conversion with 88.9% selectivity at the mild temperature of 180°C.

Bimetallic systems show synergistic effects that enhance both activity and selectivity. Copper-zinc catalysts supported on alumina achieve 96.8% conversion with 94.5% selectivity through electronic modification effects, where zinc acts as a promoter enhancing copper dispersion and stability. Cobalt-nickel systems on zirconia supports demonstrate 89.4% conversion with balanced performance across different operating conditions.

Metal Oxide Framework Investigations

Metal oxide frameworks provide unique opportunities for catalyst design through structural tunability and selective adsorption properties. Three distinct support effects have been identified: molecular sieving, charge transfer, and substrate adsorption effects, which collectively enhance catalytic performance. Titanium dioxide-supported catalysts show enhanced electronic effects where hypo-d-electronic Ti³⁺ species promote electrocatalytic features of noble metal surface atoms.

Zirconia-based supports demonstrate exceptional thermal stability and strong metal-support interactions. The monoclinic phase of zirconia provides optimal support properties for copper catalysts, enhancing surface adsorption and activation of hydrogen molecules. The crystalline framework structure offers controlled porosity and site isolation, preventing sintering and maintaining high dispersion throughout extended reaction periods.

Cerium oxide frameworks exhibit unique redox properties that facilitate electron transfer processes. The ability to cycle between Ce⁴⁺ and Ce³⁺ oxidation states provides oxygen storage capacity and promotes selective oxidation reactions. Self-assembled hybrid materials combining cerium oxide with organic modifiers show 2,000-fold increases in reaction rates compared to individual components.

Zeolite and Silicalite-Based Catalyst Studies

Zeolite-supported catalysts offer molecular-level control over reaction selectivity through shape-selective effects and controlled acidity. Silicalite-1 demonstrates exceptional efficiency for propene formation from light alkenes due to the absence of strong acid sites and presence of weak silanol groups that act as Brønsted acids above 300°C. The unique pore structure (5.5 Å diameter) provides molecular sieving effects that enhance product selectivity.

H-ZSM-5 zeolites with varying silicon-to-aluminum ratios show tunable acidity and catalytic performance. Higher Si/Al ratios reduce strong acid site density, minimizing hydrogen transfer reactions that lead to undesired products. The three-dimensional pore system facilitates reactant diffusion while constraining transition state geometries, promoting selective C-C bond formation pathways.

Titanium-silicalite (TS-1) catalysts enable direct ethylene glycol synthesis through ethylene epoxidation with hydrogen peroxide. The tetrahedral Ti⁴⁺ sites isolated within the silicate framework provide selective oxidation activity with 98.6% H₂O₂ conversion and 99.8% ethylene glycol selectivity. The hydrophobic silicate environment prevents overoxidation and maintains high selectivity throughout the reaction.

Beta zeolites demonstrate versatility in etherification reactions of ethylene glycol with various alcohols. The twelve-membered ring pore structure accommodates larger reactant molecules while maintaining shape selectivity. Pt/Sn-Beta catalysts achieve 90% ethylene glycol conversion with 81% glycolic acid selectivity under mild conditions of 30°C, demonstrating exceptional activity for selective oxidation processes.

Support Material Research for Catalysts

Support material selection critically influences catalyst performance through physical and chemical interactions with active phases. High surface area supports such as activated carbon provide exceptional metal dispersion, with surface areas exceeding 850 m²/g enabling high utilization of expensive metal components. The chemical inertness of carbon supports prevents unwanted side reactions while facilitating easy catalyst recovery and regeneration.

Silica supports offer controlled porosity and surface functionality through silanol group modification. The mesoporous structure provides accessible pathways for reactant diffusion while maintaining thermal stability up to 600°C. Surface area optimization around 285 m²/g provides the optimal balance between dispersion and mass transfer limitations.

Alumina supports demonstrate amphoteric character with both acidic and basic sites that can participate in catalytic reactions. The γ-alumina phase provides high surface area (180 m²/g) with mechanical stability under reaction conditions. Lewis acid sites on alumina surfaces facilitate substrate activation while basic sites promote product desorption.

Glass wool represents an innovative and cost-effective support material for heterogeneous catalysis. The widespread availability and low cost of glass wool, combined with its ability to support various metal and metal oxide nanoparticles, make it attractive for industrial applications. Different metal nanoparticles including palladium, cobalt, copper, gold, and ruthenium can be deposited on glass wool surfaces for diverse organic transformations.

Advanced Mechanistic Studies of 1,2-Ethanediol Formation

Computational Chemistry Approaches

Computational chemistry methods provide fundamental insights into reaction mechanisms and catalyst design principles for 1,2-ethanediol formation. Density functional theory calculations using hybrid functionals such as B3LYP with correlation-consistent basis sets accurately predict activation energies and reaction pathways. The M06-2X functional demonstrates exceptional performance for transition metal systems, providing activation energies within 2-3 kcal/mol of experimental values for formaldehyde dimerization reactions leading to ethylene glycol formation.

Periodic boundary condition calculations enable investigation of surface reactions on heterogeneous catalysts. The Perdew-Burke-Ernzerhof (PBE) functional with dispersion corrections accurately describes metal-adsorbate interactions on platinum surfaces, revealing that C-H bond scission is kinetically favored over O-H bond breaking in ethylene glycol decomposition. Structure sensitivity studies demonstrate that stepped Pt(211) surfaces show substantially stronger binding of intermediates compared to close-packed Pt(111) terraces.

Microkinetic modeling integrates elementary reaction steps to predict overall reaction rates and selectivity. Mean-field approximations successfully describe ethylene glycol reforming kinetics, revealing that both initial C-H and O-H dehydrogenation steps are kinetically relevant at temperatures between 470-530 K. Aqueous-phase models predict 0.4 eV lower apparent activation energies and order-of-magnitude higher turnover frequencies compared to vapor-phase reactions.

Density Functional Theory Investigations

Systematic density functional theory studies reveal detailed mechanisms for 1,2-ethanediol formation across diverse catalytic systems. CCSD(T)/cc-pVDZ calculations with large correlation-consistent basis sets predict gas-phase conformational preferences, showing 98% gauche conformers and 2% trans conformers at 298 K. Gauche conformers with internal hydrogen bonds comprise 83% of the total population, demonstrating the importance of intramolecular interactions.

Solvent effects significantly influence reaction energetics and mechanisms. Polarized continuum model calculations reveal that aqueous solvation stabilizes trans conformers by 0.2 kcal/mol relative to gauche forms, reducing the gas-phase preference for internally hydrogen-bonded structures. Explicit solvation models for glycerol electroreduction to ethylene glycol show that metallic copper facilitates C=O activation with activation energies of 19.2 kcal/mol.

Transition state calculations identify rate-determining steps across different reaction pathways. Palladium-gold bimetallic surfaces catalyze ethylene acetate synthesis with rate-determining C-H activation barriers, where the advantage generation path proceeds through CH₂CH₂→CH₃COOCH₂CH₂→CH₃COOCH₂CH₂OCOCH₃ intermediates. Molybdenum-catalyzed deoxydehydration of vicinal diols shows pathway-dependent energetics, with reduction preceding diol condensation being energetically preferred over sequential oxidation-reduction mechanisms.

Reaction Intermediate Characterization Methods

Advanced spectroscopic techniques enable real-time monitoring of reaction intermediates during 1,2-ethanediol formation. Chemical exchange saturation transfer (CEST) NMR spectroscopy detects low-abundance reactive intermediates through their chemical equilibrium with stable, observable species. This technique successfully characterizes rapidly equilibrating glycosyl cations and dioxanium ions with exchange rates on the microsecond timescale.

Infrared ion spectroscopy (IRIS) provides structural characterization of isolated reaction intermediates in the gas phase. Mass-selected ions are interrogated with tunable infrared radiation, yielding vibrational spectra that reveal molecular structure and bonding patterns. This approach successfully identifies glycosyl cation structures and distinguishes between different stereoisomers based on characteristic vibrational frequencies in the 1000-1800 cm⁻¹ region.

Reaction progress kinetic analysis (RPKA) utilizes continuous monitoring to extract mechanistic information from complete reaction profiles. This methodology determines reaction orders, identifies rate-determining steps, and distinguishes between different mechanistic models without requiring pre-equilibrium assumptions. In situ techniques including NMR, FT-IR, UV-vis, and reaction calorimetry provide real-time concentration profiles for all reaction components.

Rapid freeze-quench techniques coupled with resonance Raman spectroscopy enable characterization of short-lived intermediates. Reactions are quenched within 30 milliseconds by rapid freezing, preserving intermediate structures for subsequent spectroscopic analysis. This approach successfully identified enzyme-bound reaction intermediates with characteristic C=C and C=N stretching vibrations at 1541 cm⁻¹, providing direct evidence for conjugated π-systems in catalytic intermediates.

Rate-Determining Step Analysis

Rate-determining step identification represents a critical aspect of mechanistic understanding in 1,2-ethanediol formation catalysis. The rate-determining step controls overall reaction kinetics and provides targets for catalyst optimization through electronic and steric modifications. Kinetic isotope effect experiments using deuterium-labeled substrates reveal C-H bond cleavage as rate-determining when kH/kD > 2, providing conclusive evidence for hydrogen transfer mechanisms.

Hammett plot analysis correlates electronic substituent effects with reaction rates, revealing charge development patterns during rate-determining transitions. Positive reaction constants (ρ > 0) indicate negative charge buildup or positive charge loss during the transition state, while negative values suggest opposite charge development. Linear free energy relationships enable prediction of catalyst performance across different electronic environments.

Temperature-dependent kinetic studies reveal activation parameters and identify changes in rate-determining steps. Arrhenius plot analysis can show abrupt slope changes that traditionally indicate rate-limiting step transitions, though recent studies demonstrate that simple mechanisms with realistic parameters can display such signatures without mechanistic changes. Apparent activation energies between 15-35 kcal/mol are typical for 1,2-ethanediol formation reactions across different catalytic systems.

Variable-time normalization analysis provides model-agnostic assessment of catalyst deactivation and intrinsic kinetic parameters. This methodology separates chemical reaction rates from catalyst lifetime effects through mathematical transformation of conversion-time data. Site-loss rates, yields, and selectivities quantify deactivation phenomena without requiring specific mechanistic assumptions about catalyst degradation pathways.

Catalyst Deactivation and Regeneration Research

Deactivation Mechanism Studies

Comprehensive investigation of catalyst deactivation mechanisms reveals six distinct categories: poisoning, fouling, thermal degradation, vapor compound formation, vapor-solid reactions, and attrition. Chemical poisoning through sulfur contamination represents the most severe deactivation mechanism, causing rapid activity loss through strong chemisorption on active sites. Feed impurities containing sulfur compounds irreversibly bind to metal surfaces, requiring reductive regeneration treatments to restore catalytic activity with 90% efficiency.

Coke formation constitutes a prevalent deactivation mechanism in 1,2-ethanediol synthesis, particularly under high-temperature conditions. Carbonaceous deposits accumulate on catalyst surfaces through polymerization and condensation reactions of hydrocarbon intermediates. The mathematical relationship between catalyst activity and coke content follows exponential decay models, where activity decreases proportionally to carbon accumulation according to a = a₀ exp(-αCC) relationships.

Metal sintering occurs through thermally-activated particle growth, reducing surface area and active site accessibility. High-temperature operation above 400°C promotes atomic mobility and particle coalescence, leading to irreversible loss of dispersion. The sintering rate follows Arrhenius behavior with activation energies typically ranging from 50-100 kcal/mol for supported metal catalysts.

Support degradation under harsh reaction conditions leads to structural collapse and loss of surface area. Steam and acidic environments accelerate support dissolution and phase transformations, particularly affecting alumina and silica-based materials. Zirconia and titania supports demonstrate superior hydrothermal stability, maintaining structural integrity under severe operating conditions.

Regeneration Protocol Development

Systematic development of regeneration protocols enables restoration of catalyst activity and extension of operational lifetime. Oxidative regeneration effectively removes carbonaceous deposits through controlled combustion at temperatures between 400-600°C. The optimization of oxygen concentration, temperature ramping rates, and residence time prevents thermal damage while maximizing coke removal efficiency.

Reductive regeneration protocols target poisoned catalysts through treatment with hydrogen or carbon monoxide at elevated temperatures. The reduction process removes surface oxides and sulfur species while redispersing sintered metal particles. Temperature-programmed reduction studies guide optimal conditions, typically requiring 300-500°C for effective poison removal while preventing excessive sintering.

Chemical washing procedures utilize solvents and complexing agents to remove deposited contaminants without thermal treatment. Organic solvents effectively dissolve accumulated polymeric species, while acidic solutions remove inorganic deposits and regenerate acidic sites on zeolite catalysts. The washing efficiency depends on solvent selection, contact time, and mass transfer limitations within catalyst pores.

Sequential regeneration protocols combine multiple treatments to address different deactivation mechanisms simultaneously. The optimized protocol sequence involves initial solvent washing, followed by oxidative treatment, and concluding with reductive activation. This comprehensive approach achieves regeneration efficiencies exceeding 85% while maintaining mechanical integrity of the catalyst structure.

Extended Catalyst Lifetime Strategies

Strategic approaches to catalyst lifetime extension focus on prevention, modification, and operational optimization. High-purity feedstock utilization significantly reduces poisoning rates by eliminating trace contaminants that cause irreversible deactivation. Feedstock purification through adsorption, distillation, and guard bed technologies removes sulfur, chlorine, and metal impurities before contact with sensitive catalysts.

Catalyst modification through promoter addition enhances resistance to deactivation mechanisms. Alkaline earth metal promoters on copper catalysts reduce sintering rates through electronic stabilization effects. Cerium and lanthanum additions provide oxygen storage capacity and facilitate regeneration through redox cycling. Protective coating strategies shield active sites from poison molecules while maintaining catalytic accessibility.

Operational parameter optimization minimizes deactivation rates through controlled reaction conditions. Temperature management prevents thermal degradation while maintaining adequate reaction rates for commercial viability. Pressure cycling and periodic regeneration protocols prevent irreversible fouling accumulation. Co-feeding of hydrogen or steam provides in-situ regeneration capabilities during normal operation.

Advanced reactor designs incorporate catalyst replacement and regeneration capabilities for continuous operation. Moving bed reactors enable continuous catalyst circulation between reaction and regeneration zones. Fluidized bed systems provide excellent heat and mass transfer while facilitating online catalyst replacement. These technologies achieve extended operational campaigns exceeding 8760 hours with minimal performance degradation.

| Table 1: Transition Metal Catalyst Research for 1,2-Ethanediol Formation | |||||

|---|---|---|---|---|---|

| Catalyst System | Active Sites | TON (mol/mol) | TOF (h⁻¹) | Operating Conditions | Selectivity (%) |

| Ru-MACHO pincer complexes | Ru(II) centers with PNP ligands | 29,000 | 430 | 100°C, 4.1 atm H₂ | 92 |

| Ru-PNN catalyst complexes | Ru(II) centers with PNN ligands | 51,000 | 138 | 115°C, KOH (2 equiv) | 88 |

| Fe-PNP pincer complexes | Fe(II) centers with PNP ligands | 15,000 | 85 | 120°C, LiBF₄ cocatalyst | 85 |

| Rh carbonyl catalysts | Rh(I) carbonyl centers | 8,500 | 280 | 180°C, 20 atm syngas | 78 |

| Pd/Au bimetallic systems | Pd-Au bimetallic sites | 12,000 | 650 | 200°C, 2.4 MPa | 94 |

| Cu/SiO₂ with C₆₀ additive | Cu(0)/Cu(+) sites with C₆₀ | 38,000 | 1,400 | 190°C, ambient pressure | 98 |

| Table 2: Ligand Effect Studies in Homogeneous Catalysis | |||||

|---|---|---|---|---|---|

| Ligand Type | Electronic Parameter (χ) | Steric Parameter (θ) | Initial TOF (h⁻¹) | Catalyst Stability | Selectivity Impact |

| Triphenylphosphine (PPh₃) | 2.73 | 145 | 610 | Moderate | Baseline |

| Triethylphosphine (PEt₃) | 8.69 | 132 | 550 | Good | +15% |

| Triphenylphosphite P(OPh)₃ | -9.65 | 128 | 1,500 | Excellent | +25% |

| BINAP (chiral diphosphine) | 2.85 | 170 | 420 | Good | +8% |

| DPEphos (wide bite angle) | 3.45 | 125 | 850 | Excellent | +18% |

| PNP pincer ligands | 7.8 | 155 | 1,200 | Outstanding | +35% |

| Table 3: Heterogeneous Metal-Based Catalyst Research | ||||||

|---|---|---|---|---|---|---|

| Catalyst | Metal Loading (wt%) | BET Surface Area (m²/g) | Dispersion (%) | Conversion (%) | EG Selectivity (%) | Temperature (°C) |

| Cu/SiO₂ | 32.0 | 285 | 25.8 | 98.5 | 96.5 | 220 |

| Ni/Al₂O₃ | 25.5 | 180 | 18.5 | 85.2 | 78.2 | 250 |

| Pd/C | 5.0 | 950 | 85.2 | 92.8 | 88.9 | 180 |

| Pt/TiO₂ | 2.0 | 120 | 65.4 | 88.5 | 85.4 | 200 |

| Cu-Zn/Al₂O₃ | 40.0 | 220 | 22.5 | 96.8 | 94.5 | 210 |

| Table 4: Density Functional Theory Computational Studies | |||||

|---|---|---|---|---|---|

| Computational Method | System Studied | Activation Energy (kcal/mol) | Rate-Determining Step | Temperature Range (K) | Solvent Effect |

| B3LYP/6-31G** | Ethylene + H₂O₂/TS-1 | 18.5 | Epoxide ring opening | 298-373 | Implicit (PCM) |

| M06-2X/cc-pVTZ | Formaldehyde dimerization | 22.7 | C-C bond formation | 450-550 | Gas phase |

| PBE-D3/def2-TZVP | Oxalate hydrogenation/Cu | 15.8 | H₂ activation | 470-530 | Explicit water |

| CCSD(T)/cc-pVDZ | Gas-phase EG conformers | 34.3 | Conformational change | 298 | Gas/aqueous PCM |

| ωB97X-D/6-311++G** | Glycerol electroreduction | 19.2 | C=O reduction | 298-333 | Implicit solvation |

| Table 5: Catalyst Deactivation Mechanisms and Regeneration Strategies | |||||

|---|---|---|---|---|---|

| Deactivation Mechanism | Primary Cause | Rate of Deactivation | Regeneration Method | Regeneration Efficiency (%) | Cycle Stability |

| Coke formation | Carbonaceous deposits | Moderate | Oxidative burning | 85 | Good (>50 cycles) |

| Metal sintering | High temperature | Slow | Redispersion treatment | 60 | Poor (<10 cycles) |

| Poisoning (sulfur) | Feed impurities | Fast | Reductive treatment | 90 | Excellent (>100 cycles) |

| Support degradation | Steam/acid conditions | Very slow | Support replacement | 40 | Very poor (<5 cycles) |

| Active site blocking | Strong adsorption | Fast | Solvent washing | 95 | Excellent (>100 cycles) |

Physical Description

Water or Solvent Wet Solid; Liquid

PEG 400 is a clear, viscous, colourless or almost colourless hygroscopic liquid; PEG 3000, PEG 3350, PEG 4000, PEG 6000 and PEG 8000 are white or almost white solids with a waxy or paraffin-like appearance

Clear, colorless, syrupy, odorless liquid. [antifreeze] [Note: A solid below 9 degrees F.]; [NIOSH]

Liquid

ODOURLESS COLOURLESS VISCOUS HYGROSCOPIC LIQUID.

Clear, colorless, syrupy, odorless liquid.

Clear, colorless, syrupy, odorless liquid. [antifreeze] [Note: A solid below 9 °F.]

Clear, colorless, syrupy (viscous) liquid at room temperature. Often colored fluorescent yellow-green when used in automotive antifreeze.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

197.3 °C

197.00 to 198.00 °C. @ 760.00 mm Hg

197 °C

388 °F

Flash Point

232 °F

232 °F (111 °C) (closed cup)

111.11 °C c.c., 115 °C o.c.

Heavy Atom Count

Taste

Bittersweet taste

Vapor Density

2.1 (Air = 1)

Relative vapor density (air = 1): 2.1

2.14

Density

1.1135 g/cu cm AT 20 °C

Bulk density: 9.31 lb/gal (15/15C)

Relative density (water = 1): 1.1

1.11

LogP

log Kow = -1.36

-1.36

Odor

Odor Threshold

Odor threshold

Odor index: 3 at 20 °C

Decomposition

Melting Point

PEG 400: 4-8 °C; PEG 3000: 50-56 °C; PEG 3350: 53-57 °C; PEG 4000: 53-59 °C; PEG 6000:55-61 °C; PEG 8000: 55-62 °C

-12.69 °C

4 - 10 °C

-13 °C

9 °F

UNII

Related CAS

GHS Hazard Statements

ATC Code

A06 - Drugs for constipation

A06A - Drugs for constipation

A06AD - Osmotically acting laxatives

A06AD15 - Macrogol

Mechanism of Action

Vapor Pressure

0.05 [mmHg]

0.092 mm Hg at 25 °C /Extrapolated/

Vapor pressure, Pa at 20 °C: 6.5

0.06 mmHg

Pictograms

Irritant

Other CAS

25322-68-3

Absorption Distribution and Excretion

Study of renal clearance of ethylene glycol suggests that glomerular filtration and passive reabsorption are main mechanisms involved in renal excretion of ethylene glycol.

The proportion of administered (14)C (as ethylene glycol) excreted in urine of rats varied with dosage, being 21% at dose of 0.1 g/kg and 78% at dose of 7.5 g/kg. Distribution of radioactivity 24 hr after administration ...to rats was highest in bones (2-10%); highest in muscle of rabbits (3.4%), although liver contained 1.4 and bone 1.7% of dose.

A dose-dependent change was observed in disposition of (14)C-labeled ethylene glycol after iv administration of 20, 200, 1000, and 2000 mg/kg to Fischer 344 rats. Part of the dose was expired as carbon dioxide and decreased from 39% at 20 and 200 mg/kg to 26% at 1000 and 2000 mg/kg, while urinary excretion of radiocarbon increased from 35 to 56%. As dose increased from 20 to 2,000 mg/kg increases in urinary (14)C was almost entirely attributable to (14)C-glycolate, which comprised 20% of dose in 24 hrs at two higher dose levels and only 2% at lower doses. Blood clearance of (14)C occurred in initial rapid phase (half-life, 3-5 hr), when plasma comprised predominantly of ethylene glycol, that persisted for 12 hrs at 20 mg/kg and 30 hr at 2000 mg/kg administered iv to Fischer 344 rats.

For more Absorption, Distribution and Excretion (Complete) data for ETHYLENE GLYCOL (16 total), please visit the HSDB record page.

Metabolism Metabolites

Although oxalate normally is a minor metabolic product of ethylene glycol metabolism, urinary oxalate crystals are a common, but not invariable, feature of ethylene glycol intoxication. There are two forms of urinary calcium oxalate crystals: the octahedral or tent-shaped form of the dihydrate crystals, and the prism or dumbell-shaped monohydrate. The latter form is stable under normal physiologic conditions; the dihydrate form appears only during high urinary calcium and oxalate concentrations, as seen in ethylene glycol poisoning. The dihydrate form can transform into the monohydrate form.

In oxidative metabolism of ethylene glycol in mammals, species variations occur which explain... differences in toxicity. Glycol is oxidized by major pathway into carbon dioxide, and by minor pathway to ... oxalic acid. Extent of formation of oxalic acid is dependent on dose level, but has ... been shown to vary with species ...

Rabbits and rats were given doses of 0.1-2.0 g/kg /of (14)C-ethylene glycol/. Rabbits received the doses orally or by subcutaneous injection, rats were given subcutaneous injections. In rabbits and rats, approximately 20% to 30% of the (14)C label from ethylene glycol (14)C was eliminated in the urine. Metabolites found in the 24-hr urine incl unchanged ethylene glycol (6.0 to 15.1%) and a trace of oxalic acid (0.1%

For more Metabolism/Metabolites (Complete) data for ETHYLENE GLYCOL (10 total), please visit the HSDB record page.

The main steps in degradation of ethylene glycol are as follows: ethylene glycol--> glycoaldehyde--> glycolic and glyoxylic acid. Glyoxylic acid is then metabolized into a number of chemicals that have been identified in expired air, urine, or blood. The metabolism of ethylene glycol to glycoaldehyde is mediated by alcohol dehydrogenase. Glycoaldehyde is metabolized to glycolic acid by aldehyde oxidase or to a lesser extent to glyoxal. Glyoxal is changed both to glycolic acid in the presence of lactic dehydrogenase, aldehyde oxidase, or possibly both enzymes, and to glyoxylic acid via some oxidative mechanism. The main path of the degradation of glycolic acid is to glyoxylic acid. This reaction is mediated by lactic dehydrogenase or glycolic acid oxidase. Once glyoxylic acid is formed, it is apparently degraded very rapidly to a variety of products, a few of which have been observed. Its breakdown to 2-hydroxy-3-oxoadipate it is thought, is mediated by thiamine pyrophosphate in the presence of magnesium ions. The formation of glycine involves pyridoxal phosphate and glyoxylate transaminase, whereas the formation of carbon dioxide and water via formic acid apparently involves coenzyme A (CoA) and flavin mononucleotides. Oxalic acid formation from glyoxylic acid, has been considered to be the results from the action of lactic dehydrogenase or glycolic acid oxidase. (T29)

Wikipedia

Tetrazene

Biological Half Life

... Ingestion of the 2 alcohols resulted in a peculiar intoxication due to their metabolic interaction. The half-life of ethylene glycol was prolonged to 14 hr.

Hepatic metabolism occurs through successive oxidations by the enzyme alcohol dehydrogenase. The elimination half life of ethylene glycol in the absence of alcohol dehydrogenase inhibitors is 2.5 to 3.0 hours. If alcohol dehydrogenase inhibitor therapy is instituted before the development of renal insufficiency, the elimination half life lengthens to approximately 17 hours, mostly via normal renal elimination. In the presence of fomepizole, the elimination half life is increased to approximately 20 hours.

...After iv administration of 20, 200, 1000, and 2000 mg/kg /ethylene glycol/ to Fischer 344 rats. ...Blood clearance of (14)C occurred in initial rapid phase (half-life, 3-5 hr)... .

... Rats /were exposed/ (nose only) to (14)C-ethylene glycol vapor at a concentration of 32 mg/L for 30 min. ...After 6 hr, blood levels declined by apparent first order kinetics with a half life of 53 hr.

Plasma half-lives in rodents, monkeys, and dogs (receiving 1-1000 mg/kg body weight) range from 1 to 4 hr.

Use Classification

Food additives

Fragrance Ingredients

Cosmetics -> Humectant; Viscosity controlling; Solvent; Binding

-> NIOSH Emergency Response Categories

SOLVENTS

Methods of Manufacturing

(1) Air oxidation of ethylene followed by hydration of the ethylene oxide formed; (2) acetoxylation; (3) from carbon monoxide and hydrogen (synthesis gas) from coal gasification;(4) Oxirane process.

General Manufacturing Information

Synthetic Dye and Pigment Manufacturing

Printing Ink Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

All Other Chemical Product and Preparation Manufacturing

Machinery Manufacturing

Plastics Material and Resin Manufacturing

Textiles, apparel, and leather manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Transportation Equipment Manufacturing

Miscellaneous Manufacturing

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Asphalt Paving, Roofing, and Coating Materials Manufacturing

Wholesale and Retail Trade

Utilities

Plastics Product Manufacturing

Petrochemical Manufacturing

Fabricated Metal Product Manufacturing

Services

All Other Basic Organic Chemical Manufacturing

Other (requires additional information)

Agriculture, Forestry, Fishing and Hunting

Custom Compounding of Purchased Resins

Construction

Primary Metal Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Not Known or Reasonably Ascertainable

Paint and Coating Manufacturing

Adhesive Manufacturing

1,2-Ethanediol: ACTIVE

Oxirane, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-, polymer with .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl): ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

Method: NIOSH 5523, Issue 1, Glycols, Gas Chromatography using Flame Ionization Detection; Analyte: ethylene glycol; Matrix: air; Detection Level: 7 ug/sample.

Method: OSHA PV2024; Procedure: gas chromatography using flame ionization detector; Analyte: ethylene glycol; Matrix: air; Detection Limit: 0.054 ppm (0.14 mg/cu m).

Isothermal gas chromatography with flame ionization detection was used to detect residual ethylene oxide, ethylene chlorohydrin, and ethylene glycol in soft rubber catheters sterilized with ethylene oxide. Catheter samples were extracted by shaking with CS2, and the extract was analyzed on a 3% Carbowax 20M on 80-100 mesh Chromosorb 101 column, using nitrogen as the carrier gas. Ten replicate injections of a mixed standard solns gave relative standard deviations 1.91, 1.23, and 4.74% for ethylene oxide, ethylene chlorohydrin , and ethylene glycol, resp. A linear response was obtained with concns ranging from 1.0 to 7.9 ug ethylene oxide, 14.0 to 88.0 ug ethylene chlorohydrin, and 31.0 to 98.5 ug ethylene glycol. The proposed method detected as little as 0.5, 5.0, and 16.5 ng ethylene oxide, ethylene chlorohydrin, and ethylene glycol, respectively.

For more Analytic Laboratory Methods (Complete) data for ETHYLENE GLYCOL (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

APPLICATION OF ULTRAFILTRATION TO SAMPLE PREPN IN DETECTION & QUANTIFICATION OF ETHYLENE GLYCOL IN BLOOD PLASMA BY GAS CHROMATOGRAPHY IS DESCRIBED. AFTER ADDITION OT THE BUTYLENE GLYCOL INTERNAL STANDARD AND ULTRAFILTRATION, THE SAMPLE IS DIRECTLY INJECTED, OBVIATING THE NEED FUR FURTHER DILUTION.

A modification of the technique for using the DuPont Automated Clin Analyzer triglyceride procedure is presented for screening serum samples for ethylene glycol. The modification involves adding 100 uL buffered ATP magnesium sulfate soln and 50 uL glycerol kinase soln to 100 uL patient's sample just before analysis. The modification makes the procedure faster, easier, and more economical to perform ethylene glycol screening.

Gas chromatography workplace air monitoring, Toxicant monitoring workplace air, Poison monitoring workplace air; Air analysis Toxic gas and vapor monitoring in, automated gas chromatography system for; Alarm devices For toxic gases and vapors in workplace air, gas chromatography system in; Automation Of gas chromatography system for toxic gas and vapor monitoring in workplace air; Chromatographs With photoionization defector, for toxic gases and vapors in workplace air Gas.

For more Clinical Laboratory Methods (Complete) data for ETHYLENE GLYCOL (8 total), please visit the HSDB record page.

Storage Conditions

Temperature: Ambient

Interactions

Ethanol is frequently given as an antidote in ethylene glycol poisoning because the alcohol effectively competes for ADH, thereby blocking the metabolic activation of ethylene glycol. 4-Methylpyrazole, an ADH inhibitor, may be even more efficacious.

The combination of a lethal dose of ethylene glycol and pyrazole (as alcohol dehydrogenase inhibitor) produced 0% mortality in Wistar rats compared to 100% when only ethylene glycol was given. This expt suggests that ethylene glycol, per se, was not toxic, but the possible metabolic products were toxic.

Hypercalciuria and hyperoxaluria are important risk factors in the pathogenesis of kidney stones. Urinary glycolate has also been reported to be elevated in patients with renal stones. 1,25-Dihydroxyvitamin D3, the active metabolite of vitamin D, has been reported to induce hyperoxaluria after either oral or intravenous administration. 1-alpha-D(3), a synthetic derivative of vitamin D, together with ethylene glycol, has been reported to induce renal stones in experimental rats. We have examined the effect of 1-alpha-vitamin D(3) on urinary oxalate and glycolate excretion. Our results indicate that 1-alpha-D(3), together with ethylene glycol, caused a significant increase in urinary glycolate, without a parallel rise in urinary oxalate excretion, in ethylene glycol-fed rats. This increase in urinary glycolate was due to the synergistic effect of both drugs.

The cases of 2 otherwise healthy 16-yr-old girls who were treated with sodium bicarbonate and intravenous injections of ethyl alcohol (ethanol) after ingesting unknown quantities of ethylene glycol are described. It was noted that patient 2 was admitted twice for ethylene glycol poisoning in unrelated events. In patient 1, the Cmax of ethylene glycol in plasma was 14 mM/L. In patient 2, Cmax of ethylene glycol during the 2 admissions were 18 mM/L and 45 mM/L. In patient 1, a blood ethyl alcohol level of 130-140 mg/dL was reached in 3 hr and was maintained for 22 hr. During this period, ethylene glycol metabolism was effectively inhibited and 88% of eliminated ethylene glycol was accounted for in urine. During the admissions of patient 2, ethyl alcohol was presumed to effectively inhibit ethylene glycol metabolism. However, during the second admission, ethyl alcohol infusion was associated with respiratory arrest.

Dates

Comparison and Validation of Force Fields for Deep Eutectic Solvents in Combination with Water and Alcohol Dehydrogenase

Jan Philipp Bittner, Lei Huang, Ningning Zhang, Selin Kara, Sven JakobtorweihenPMID: 34232662 DOI: 10.1021/acs.jctc.1c00274

Abstract

Deep eutectic solvents (DESs) have become popular as environmental-friendly solvents for biocatalysis. Molecular dynamics (MD) simulations offer an in-depth analysis of enzymes in DESs, but their performance depends on the force field chosen. Here, we present a comprehensive validation of three biomolecular force fields (CHARMM, Amber, and OPLS) for simulations of alcohol dehydrogenase (ADH) in DESs composed of choline chloride and glycerol/ethylene glycol with varying water contents. Different properties (e.g., protein structure and flexibility, solvation layer, and H-bonds) were used for validation. For two properties (viscosity and water activity) also experiments were performed. The viscosity was calculated with the periodic perturbation method, whereby its parameter dependency is disclosed. A modification of Amber was identified as the best-performing model for low water contents, whereas CHARMM outperforms the other models at larger water concentrations. An analysis of ADH's structure and interactions with the DESs revealed similar predictions for Amber and CHARMM.Quantum chemical calculations on dissolution of dimethylformamide in ethaline

Payam Kalhor, Ommolbanin Yarivand, Kumars Seifpanahi-ShabaniPMID: 34174555 DOI: 10.1016/j.jmgm.2021.107966

Abstract

Deep-eutectic solvents (DESs) gained attention of researchers as green solvents. Making binary mixtures of DESs with appropriate cosolvents is a strategy to obtain more favorable mixtures. Here, structural features and hydrogen bonding (H-bonding) properties of binary mixtures containing ethaline (ETH) DES, (choline chloride (ChCl):2 ethylene glycol (EG)) with N,N-dimethylformamide (DMF) are reported. Such investigations are carried out by density functional theory (DFT) calculations. The results show that in ETH-DMF mixtures, DMF molecules can hardly overcome the strong Columbic interaction and doubly ionic H-bonds between the ions Chand Cl

or the ionic H-bonds between Ch

and EG. Upon EG addition to ChCl to obtain ETH or DMF addition to ETH, the Cl

Ch

connectivity decreases, implying charge delocalization from Cl

to other components rather than Ch

. This is supported by the blue shift of Ch

hydroxyl observed in the calculated infrared spectra.

Vesicle Formation by the Self-Assembly of Gold Nanoparticles Covered with Fluorinated Oligo(ethylene glycol)-Terminated Ligands and Its Stability in Aqueous Solution

Jinjian Wei, Xiaoying Huang, Liang Zhang, Yuqin Chen, Kenichi Niikura, Hideyuki Mitomo, Kuniharu Ijiro, Zhide ZhangPMID: 34369779 DOI: 10.1021/acs.langmuir.1c00996

Abstract

Water-stable gold nanoparticle vesicles (GNVs) with hollow interiors have attracted attention due to their great potential for biological applications; however, their preparation through the self-assembly approaches has been restricted due to the limited understanding of their critical mechanistic issues. In this paper, we demonstrate that a fluorinated tetra (ethylene glycol) (FTEG)-terminated tetra (ethylene glycol) (EG4), namely, FTEG-EG4, ligand can self-assemble with gold nanoparticles (5 and 10 nm) into GNVs with a hollow structure in THF due to the solvophobic feature of the ligand. Time-dependent studies showed that the GNVs with a closely packed surface derived from the incomplete and irregular GNVs, but not through the fusion of the GNV precursors. After dialysis in water, the assemblies retained vesicular structures in water, even though GNVs aggregated together, which was initiated by the hydrophobic interactions between the FTEG heads of the surface ligands on GNVs. This study provides a new insight into the design of novel small surface ligands to produce water-stable GNVs for biological applications.Exergetic performance evaluation of a diesel engine powered by diesel/biodiesel mixtures containing oxygenated additive ethylene glycol diacetate

Sama Amid, Mortaza Aghbashlo, Wanxi Peng, Ali Hajiahmad, Bahman Najafi, Hassan S Ghaziaskar, Hajar Rastegari, Pouya Mohammadi, Homa Hosseinzadeh-Bandbafha, Su Shiung Lam, Meisam TabatabaeiPMID: 34147796 DOI: 10.1016/j.scitotenv.2021.148435

Abstract

A diesel engine running on diesel/biodiesel mixtures containing ethylene glycol diacetate (EGDA) was investigated from the exergoeconomic and exergoenvironmental viewpoints. Biodiesel was mixed with petrodiesel at 5% and 20% volume ratios, and the resultant mixtures were then doped with EGDA at 1-3% volume ratios. The exergetic sustainability indicators of the engine operating on the prepared fuel formulations were determined at varying engine loads. The indicators were selected to support decision-making on fuel composition and engine load following thermodynamic, economic, and environmental considerations. The engine load markedly affected all the studied exergetic parameters. The highest engine exergetic efficiency (39.5%) was obtained for petrodiesel doped with 1 v/v% EGDA at the engine load of 50%. The minimum value of the unit cost of brake power exergy (49.6 US$/GJ) was found for straight petrodiesel at full-load conditions, while the minimum value of the unit environmental impact of brake power exergy (29.9 mPts/GJ) was observed for petrodiesel mixed with 5 v/v% biodiesel at the engine load of 75%. Overall, adding EGDA to fuel mixtures did not favorably influence the outcomes of both exergetic methods due to its energy-intensive and cost-prohibitive production process. In conclusion, although petrodiesel fuel improvers such EGDA used in the present study could properly mitigate pollutant emissions, the adverse effects of such additives on thermodynamic parameters of diesel engines, particularly on exergoeconomic and exergoenvironmental indices, need to be taken into account, and necessary optimizations should be made before their real-world application.Vitrification of immature bovine oocytes in protein-free media: The impact of the cryoprotectant treatment protocol, base medium, and ovary storage

Tamás Somfai, Yuji HiraoPMID: 34098168 DOI: 10.1016/j.theriogenology.2021.05.029

Abstract

Protein-free media are essential for the sanitary cryopreservation of bovine genetic resources. Our aim was to set up an optimized protocol for the vitrification of immature bovine oocytes using protein free media which can provide the highest embryo development rates and embryo quality after subsequent in vitro maturation and fertilization. First, using a protein free NCSU-37 as base medium we compared the efficacy of vitrification on Cryotop device with two different CPA protocols. "Protocol A″ employed a combination of ethylene glycol and propylene glycol as permeating cryoprotectants (pCPA) and equilibration in 4% total pCPA (2% ethylene glycol + 2% propylene glycol). "Protocol B″ employed a combination of ethylene glycol and DMSO and equilibration in 15% total pCPA (7.5% ethylene glycol + 7.5% DMSO). The 2 protocols were equally effective in terms of oocyte survival and subsequent development to the blastocyst stage. However, blastocyst cell numbers were significantly higher with "Protocol A". TCM-199 and NCSU-37 were equally effective as base media for vitrification. Vitrification with "Protocol A″ reduced the percentage of live oocytes and subsequent development to blastocyst stage but did not affect the hatching and cell numbers of blastocysts when compared to the non-treated group. CPA treatment of "Protocol A″ without cooling did not affect embryo development. Storage of ovaries in PBS at 15 °C for overnight reduced the percentage of surviving oocytes after vitrification but not their subsequent development to the blastocyst stage. In conclusion we established a vitrification protocol for the cryopreservation of immature bovine oocytes employing protein-free media which provided high blastocyst quality without noticeable toxic effects.Effective Na

Shinya Seto, Takashi Takeda, Norihisa Hoshino, Tomoyuki AkutagawaPMID: 34086464 DOI: 10.1021/acs.jpcb.1c03188

Abstract

A new amphiphilic penta(ethylene glycol) derivative () bearing two hydrogen-bonding -CONHC

H

chains was prepared. Compound

exhibited ion-recognition abilities for Na

and K

, and its properties were compared with those of the macrocyclic [18]crown-6. Although both compound

and [18]crown-6 have six ether oxygen atoms (-OC

H

-), the Na

-binding ability of the former was much higher than that of the latter. K

-binding ability of cyclic [18]crown-6 was much higher than its Na

-binding ability, while the reverse was true for acyclic compound

. Single-crystal X-ray structural analysis of Na

·

·B(Ph)

·(hexane)

at 100 K revealed the existence of a wrapped Na

-coordination by six ether and one carbonyl oxygen atoms of

, which was further stabilized by intramolecular N-H···O═ hydrogen-bonding interactions. The complex phase transition during glass (G) formation and recrystallization was confirmed in the thermal cycle of Na

·

·B(Ph)

, whose molten state showed two kinds of liquid phases, Na

-complexed (Na

·

) + B(Ph)

and completely dissociated Na

+

+ B(Ph)

. The Na

conductivity of the molten state was 2 orders of magnitude higher than that of the G phase.

Search for H-Bonded Motifs in Liquid Ethylene Glycol Using a Machine Learning Strategy

Aman Jindal, Vaishali Arunachalam, Sukumaran VasudevanPMID: 34060849 DOI: 10.1021/acs.jpcb.1c01308

Abstract

Trajectories of atomic positions derived frommolecular dynamics (AIMD) simulations of H-bonded liquids contain a wealth of information on dominant structural motifs and recurrent patterns of association. Extracting this information from a detailed search of the trajectories over multiple time frames is, however, a daunting exercise. Here, we use a machine learning strategy based on the neural inspired approach of the self-organizing maps (SOM), a type of artificial neural network that uses unsupervised competitive learning, to analyze the AIMD trajectories of liquid ethylene glycol (EG). The objective was to find whether there are H-bonded fragments, of two or more H-bonded EG molecules, that are recurrent in the liquid and to identify them. The SOM represents a set of high-dimensional data mapped onto a two-dimensional, grid of neurons or nodes, while preserving the topological properties of the input space. We show here that clustering of the fragments by SOM in terms of the molecular conformation of the individual EG molecules of the fragment and their H-bond connectivity pattern facilitates the search for H-bonded motifs. Using this approach, we are able to identify a H-bonded cyclic dimer and a bifurcated H-bonded structure as recurring motifs that appear in the longer H-bonded fragments present in liquid EG.

Toxic Alcohols

Jennifer A Ross, Heather A Borek, Christopher P HolstegePMID: 34053711 DOI: 10.1016/j.ccc.2021.03.009

Abstract

This article reviews the background, metabolism, clinical effects, and treatment of toxic alcohols, specifically ethylene glycol, methanol, diethylene glycol, propylene glycol, and isopropyl alcohol. This article also reviews the importance of an anion gap metabolic acidosis in relation to toxic alcohols and explores both the utility and the limitations of the osmole gap in patient management.Site selective C-H functionalization of Mitragyna alkaloids reveals a molecular switch for tuning opioid receptor signaling efficacy

Srijita Bhowmik, Juraj Galeta, Václav Havel, Melissa Nelson, Abdelfattah Faouzi, Benjamin Bechand, Mike Ansonoff, Tomas Fiala, Amanda Hunkele, Andrew C Kruegel, John E Pintar, Susruta Majumdar, Jonathan A Javitch, Dalibor SamesPMID: 34158473 DOI: 10.1038/s41467-021-23736-2